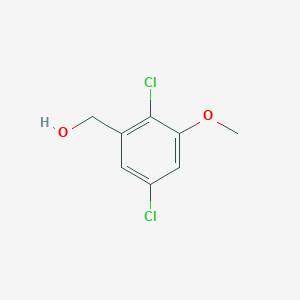

2,5-Dichloro-3-methoxybenzyl alcohol

Description

Properties

IUPAC Name |

(2,5-dichloro-3-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLAVGFQGXTHJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1Cl)CO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601286378 | |

| Record name | 2,5-Dichloro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165377-91-3 | |

| Record name | 2,5-Dichloro-3-methoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165377-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-3-methoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601286378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,5 Dichloro 3 Methoxybenzyl Alcohol and Its Molecular Analogues

Strategies for Chemical Synthesis of 2,5-Dichloro-3-methoxybenzyl Alcohol

The chemical synthesis of this compound can be approached through a series of halogenation and methoxylation reactions, where regioselectivity is a key challenge. The order of these reactions and the choice of starting materials are critical to achieving the desired substitution pattern.

Halogenation and Methoxylation Approaches to Benzyl (B1604629) Alcohol Derivatives

The synthesis of halogenated and methoxylated benzyl alcohol derivatives can be achieved through various established and modern organic chemistry reactions. Halogenation, specifically chlorination, of the benzene (B151609) ring is a common electrophilic aromatic substitution reaction. A variety of chlorinating agents can be employed, and the regiochemical outcome is dictated by the directing effects of the substituents already present on the ring.

Similarly, methoxylation can be achieved through nucleophilic aromatic substitution on a suitably activated benzene ring or through other methods such as the Williamson ether synthesis on a phenolic precursor. The synthesis of benzyl alcohols can also be achieved through the reduction of the corresponding benzoic acids or benzaldehydes.

A highly chemoselective and rapid method for the chlorination of benzyl alcohols under neutral conditions utilizes 2,4,6-trichloro-1,3,5-triazine (TCT) catalyzed by dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.org This reaction is typically fast, taking 10–40 minutes, and results in nearly quantitative yields. organic-chemistry.org The mild conditions are compatible with acid-labile functional groups. organic-chemistry.org The reaction mechanism is believed to proceed primarily through an SN2 pathway. organic-chemistry.org While this method is effective for the chlorination of the benzylic alcohol group, direct chlorination of the aromatic ring requires different approaches, typically involving electrophilic chlorinating agents.

For the introduction of a methoxy (B1213986) group, classic methods such as the Williamson ether synthesis are often employed, where a phenoxide ion reacts with a methylating agent. In the context of synthesizing polysubstituted benzyl alcohols, the timing of the methoxylation step is crucial for achieving the desired regioselectivity.

Regioselective Synthesis Pathways

Achieving the specific 2,5-dichloro-3-methoxy substitution pattern on a benzyl alcohol requires a carefully planned regioselective synthesis. The directing effects of the substituents on the aromatic ring govern the position of incoming electrophiles. A plausible synthetic route could start from a precursor where the existing functional groups direct the subsequent substitutions to the desired positions.

For instance, a potential starting material could be 3-hydroxybenzoic acid. The hydroxyl and carboxylic acid groups have specific directing effects that can be exploited. A hypothetical regioselective pathway is outlined below:

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 3-Hydroxy-x,y-dinitrobenzoic acid |

| 2 | Reduction of Nitro Groups | H₂, Pd/C or Sn, HCl | 3-Hydroxy-x,y-diaminobenzoic acid |

| 3 | Sandmeyer Reaction (Diazotization followed by Chlorination) | 1. NaNO₂, HCl 2. CuCl | 3-Hydroxy-x,y-dichlorobenzoic acid |

| 4 | Methoxylation (Williamson Ether Synthesis) | 1. NaOH 2. (CH₃)₂SO₄ or CH₃I | 3-Methoxy-x,y-dichlorobenzoic acid |

| 5 | Reduction of Carboxylic Acid | LiAlH₄ or BH₃·THF | This compound |

Note: The exact positions of nitration in step 1 would need to be carefully controlled, and protection/deprotection of functional groups might be necessary to achieve the desired regioselectivity.

Electrochemical Synthetic Techniques

Electrochemical methods offer an alternative to traditional chemical synthesis, often with advantages in terms of selectivity and sustainability. These techniques utilize electrical current to drive chemical reactions, and can be finely tuned to achieve specific transformations.

Application of Cyclic Voltammetry in Reaction Pathway Elucidation

Cyclic voltammetry (CV) is a powerful electroanalytical technique that can be used to study the redox behavior of molecules and elucidate reaction pathways. epo.org By scanning the potential of an electrode and measuring the resulting current, information about the oxidation and reduction potentials of a species can be obtained. epo.org This information is valuable for designing and optimizing electrochemical syntheses.

In the context of substituted benzyl alcohols, cyclic voltammetry can be used to determine the oxidation potential of the alcohol, which is a key parameter for designing a selective electrochemical oxidation to the corresponding aldehyde, for example. organic-chemistry.org The technique can also be used to study the stability of intermediates and the kinetics of electron transfer processes, providing a deeper understanding of the reaction mechanism. epo.org

Controlled Potential and Constant Current Electrolysis for Compound Generation

Once the electrochemical behavior of the starting materials has been characterized by cyclic voltammetry, preparative electrolysis can be carried out to generate the desired product. This can be done using either controlled potential electrolysis or constant current electrolysis.

In controlled potential electrolysis, the potential of the working electrode is held constant at a value where the desired electrochemical reaction occurs. This technique allows for high selectivity, as it can target a specific redox process while avoiding others.

In constant current electrolysis (galvanostatic electrolysis), a constant current is passed through the electrochemical cell. This method is often simpler to implement than controlled potential electrolysis, but may offer less selectivity. The choice between these two techniques depends on the specific requirements of the synthesis.

The table below summarizes typical parameters for the electrochemical synthesis of benzyl alcohol derivatives.

| Parameter | Description | Typical Values |

| Working Electrode | The electrode where the reaction of interest occurs. | Platinum, Glassy Carbon, Reticulated Vitreous Carbon (RVC) organic-chemistry.org |

| Counter Electrode | The electrode that completes the electrical circuit. | Platinum, Reticulated Vitreous Carbon (RVC) organic-chemistry.org |

| Reference Electrode | An electrode with a stable and well-known potential. | Ag/AgCl organic-chemistry.org, Saturated Calomel Electrode (SCE) |

| Solvent/Electrolyte | The medium in which the reaction is carried out. | Methanol, Acetonitrile (B52724), with a supporting electrolyte like LiClO₄ or TBAP organic-chemistry.org |

| Applied Potential/Current | The driving force for the electrochemical reaction. | Determined by cyclic voltammetry; typically in the range of +1.0 to +2.0 V vs. Ag/AgCl for oxidation of benzyl alcohols. organic-chemistry.org |

Principles of Green Chemistry in Synthetic Protocols

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com The application of these principles to the synthesis of this compound and its analogues can lead to more sustainable and environmentally friendly manufacturing processes.

Key principles of green chemistry relevant to this synthesis include:

Atom Economy: This principle, developed by Barry Trost, emphasizes maximizing the incorporation of all materials used in the process into the final product. wikipedia.orgnumberanalytics.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those with poor atom economy, like substitution and elimination reactions. chemistry-teaching-resources.com The atom economy of a reaction can be calculated as: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 wikipedia.org For the synthesis of this compound, choosing synthetic routes that minimize the formation of byproducts is crucial for improving atom economy.

Use of Safer Solvents and Auxiliaries: Many organic solvents are toxic, flammable, and contribute to environmental pollution. Green chemistry encourages the use of safer solvents, such as water, or solvent-free conditions. mdpi.commdpi.com For the synthesis of benzyl alcohol derivatives, the use of propylene (B89431) carbonate has been reported as a green and recyclable solvent. acs.orgnih.gov

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled. google.com The use of catalytic methods can reduce waste and improve the efficiency of a synthesis. For example, the use of iron(III) chloride as a catalyst for the etherification of benzyl alcohols has been reported as an eco-friendly approach. acs.orgnih.gov

By incorporating these principles into the design of synthetic routes for this compound, it is possible to develop more sustainable and environmentally responsible chemical processes.

Catalyst Design for Eco-Conscious Synthesis of Benzyl Alcohols

The principles of green chemistry are increasingly integral to the design of catalysts for organic synthesis. The goal is to develop systems that are efficient, selective, and utilize environmentally benign materials and conditions. In the context of benzyl alcohol synthesis, this involves moving away from stoichiometric reagents and hazardous solvents towards catalytic processes that offer high atom economy.

Recent advancements have focused on catalysts employing abundant, low-toxicity metals like iron. For instance, iron(III) chloride (FeCl₃·6H₂O) has been effectively used for the symmetrical etherification of benzyl alcohols in propylene carbonate, a green and recyclable solvent. This approach is noted for its high atom economy, producing only water as a stoichiometric byproduct. Similarly, palladium-based catalysts supported on graphitic carbon nitride (g-C₃N₄) have demonstrated exceptional activity in the selective oxidation of benzyl alcohol under solvent-free conditions, highlighting the critical role of metal-support interactions in catalyst performance.

Other strategies include the development of hybrid nano-structure catalysts, such as Pd/@-ZrO₂/AC, for the selective hydrogenation of benzaldehyde (B42025) to benzyl alcohol, a process described as a green and sustainable technology. Platinum catalysts supported on zinc oxide (Pt/ZnO) have also been shown to be effective for the selective oxidation of benzyl alcohol in a base-free aqueous medium at room temperature, using ambient air as the oxidant. The use of water as a solvent represents a significant step towards a more sustainable chemical process.

Table 1: Examples of Eco-Conscious Catalytic Systems for Benzyl Alcohol Transformations

| Catalyst System | Reaction Type | Key Green Features | Reference |

|---|---|---|---|

| FeCl₃·6H₂O | Symmetrical Etherification | Inexpensive, low-toxicity metal; Recyclable green solvent (propylene carbonate); High atom economy. | |

| Pd/g-C₃N₄ | Selective Oxidation | Solvent-free conditions; High catalyst activity and selectivity. | |

| Pd/@-ZrO₂/AC | Selective Hydrogenation | Mild reaction conditions; High activity (100%) and selectivity (>98%). | |

| Pt/ZnO | Selective Oxidation | Base-free aqueous medium; Room temperature; Uses ambient air as oxidant. | |

| NiO₂ Nanoparticles | Oxidation to Carboxylic Acid | Use of water as a green solvent; Non-toxic and inexpensive materials. |

Microwave-Assisted and Solvent-Free Reaction Environments

The combination of microwave irradiation with solvent-free reaction conditions has emerged as a powerful strategy for green synthesis. Microwave heating offers rapid and uniform energy transfer, often leading to dramatically reduced reaction times, cleaner reactions, and higher yields compared to conventional heating methods. When coupled with the elimination of volatile organic solvents, this approach significantly reduces the environmental impact of chemical synthesis.

This methodology has been successfully applied to various transformations involving benzyl alcohols. For example, the synthesis of benzyl oxide via the dehydration of benzyl alcohol has been achieved with high yield (96.3%) under microwave radiation using a water entrainer and a potassium iodide catalyst. This method is noted for its short reaction time and simple operation. Another application is the Fischer esterification of acids with benzyl alcohol, which proceeds smoothly under solvent-free microwave conditions using Brønsted acidic ionic liquids that act as both the reaction medium and the catalyst. These ionic liquids can be easily recovered and recycled, further enhancing the sustainability of the process.

Supported nanomaterials have also been employed as catalysts in this domain. Cobalt (Co₃O₄) nanoparticles supported on Al-SBA-15 have proven to be active catalysts for the microwave-assisted selective oxidation of benzyl alcohols to their corresponding aldehydes, using hydrogen peroxide as a green oxidant.

Table 2: Microwave-Assisted Syntheses Involving Benzyl Alcohols

| Reaction Type | Catalyst / Medium | Key Advantages | Yield | Reference |

|---|---|---|---|---|

| Dehydration to Benzyl Oxide | Potassium Iodide | Short reaction time, simple operation, high yield. | 96.3% | |

| Fischer Esterification | Brønsted Acidic Ionic Liquids | Solvent-free, dual catalyst-medium role, recyclable. | 77-98.5% | |

| Selective Oxidation | Supported Co₃O₄ Nanoparticles | Use of green oxidant (H₂O₂), mild conditions. | >80% Selectivity |

Biocatalytic Transformations Towards Aromatic Alcohols

Biocatalysis offers an exceptionally selective and environmentally benign route to chiral aromatic alcohols, which are valuable building blocks in the pharmaceutical industry. Enzymes operate under mild conditions (temperature and pH) in aqueous media, and their high enantio- and regioselectivity often eliminates the need for complex protection and deprotection steps common in traditional chemical synthesis.

Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for the asymmetric synthesis of chiral alcohols. A novel medium-chain ADH, RhADH from Rhodococcus R6, has been identified for its ability to catalyze the asymmetric reduction of various aromatic ketones to their corresponding chiral alcohols with high enantioselectivity. To overcome challenges related to cofactor regeneration, an efficient bienzyme-coupled system was developed, pairing RhADH with a formate (B1220265) dehydrogenase (CpFDH) to regenerate the necessary NADH cofactor. This system allows for high substrate concentrations and excellent yields, making it potentially viable for commercial-scale applications.

Beyond reduction, enzymatic cascades have been designed for more complex transformations. A one-pot, two-step cascade has been demonstrated for the deracemization of propargylic alcohols. This process first uses a peroxygenase to oxidize a racemic alcohol to the corresponding ketone, which is then stereoselectively reduced by either an (R)-selective ADH (from Lactobacillus kefir) or an (S)-selective ADH (from Thermoanaerobacter brokii) to yield a single enantiomer of the alcohol.

Table 3: Selected Biocatalytic Systems for Aromatic Alcohol Synthesis

| Enzyme System | Source Organism(s) | Transformation | Key Features | Reference |

|---|---|---|---|---|

| RhADH | Rhodococcus R6 | Asymmetric reduction of aromatic ketones. | High specific activity (110 U mg⁻¹), excellent enantiomeric excess (>99%). | |

| RhADH and CpFDH | Rhodococcus R6 / Candida boidinii | Bienzyme-coupled reduction with cofactor regeneration. | Enables high substrate concentration (60 g L⁻¹). | |

| Peroxygenase and ADH | Agrocybe aegerita & Lactobacillus kefir / Thermoanaerobacter brokii | Deracemization of racemic alcohols. | One-pot cascade yielding enantiomerically pure alcohols. |

Synthesis of Dichloro- and Methoxybenzyl Alcohol Derivatives for Comparative Studies

The synthesis of a range of structurally related derivatives, such as various dichloro- and methoxybenzyl alcohols, is crucial for conducting comparative studies. These studies allow researchers to systematically investigate the influence of substituent type and position on the physicochemical properties and reactivity of the molecules. For example, understanding how electron-donating (like methoxy) versus electron-withdrawing (like chloro) groups affect the reactivity of the benzylic alcohol is fundamental for designing catalysts and reaction conditions.

Studies on the catalytic oxidation of methoxy-substituted benzyl alcohols provide a clear example of this approach. Research comparing the oxidation of benzyl alcohol, 4-methoxybenzyl alcohol, and 3,4-dimethoxybenzyl alcohol using bimetallic Au/Pd catalysts has revealed significant substrate-dependent activity. The presence of methoxy groups on the aromatic ring influences the electronic properties of the alcohol and its interaction with the catalyst surface, thereby altering the reaction rate. For instance, in the oxidation of 4-methoxybenzyl alcohol, a general decrease in catalytic activity was observed compared to unsubstituted benzyl alcohol, demonstrating the electronic effect exerted by the substituent group.

Such comparative analyses are essential for designing more specific and efficient catalysts for targeted applications. By synthesizing and studying a matrix of derivatives, including isomers of dichloro-, dimethoxy-, and chloro-methoxybenzyl alcohol, a deeper understanding of structure-activity relationships can be developed. These insights are invaluable for the rational design of molecules with desired properties and for the optimization of synthetic routes for complex targets like this compound.

Elucidation of Chemical Reactivity and Mechanistic Transformations of 2,5 Dichloro 3 Methoxybenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The conversion of the benzylic alcohol in 2,5-Dichloro-3-methoxybenzyl alcohol to the corresponding aldehyde, 2,5-Dichloro-3-methoxybenzaldehyde, is a pivotal transformation in organic synthesis. This can be achieved through several oxidative pathways.

Quinones, particularly 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ), are highly effective reagents for the selective oxidation of benzylic and allylic alcohols. santiago-lab.com DDQ is a potent oxidant due to its high reduction potential and can operate under mild conditions. rsc.orgrsc.org The reaction involves the transfer of hydrogen from the alcohol to the quinone, resulting in the formation of the corresponding carbonyl compound and the hydroquinone (B1673460) (DDQH₂). rsc.org

The general mechanism for DDQ-mediated oxidation of a benzyl alcohol is believed to proceed through the formation of a charge-transfer complex between the electron-rich benzyl alcohol and the electron-accepting DDQ. rsc.orgdu.ac.in This is followed by a rate-determining hydride transfer from the benzylic carbon to an oxygen atom of the DDQ, with subsequent proton transfer from the hydroxyl group to yield the aldehyde, DDQH₂, and water. rsc.orgdu.ac.in For this compound, the presence of the electron-donating methoxy (B1213986) group facilitates the oxidation, while the electron-withdrawing chloro groups may slightly decrease the rate compared to more electron-rich substrates.

While the hydride transfer mechanism is widely accepted, an alternative single-electron transfer (SET) pathway has also been proposed, particularly for electron-rich aromatic substrates. rsc.orgresearchgate.net In this mechanism, an electron is first transferred from the benzyl alcohol or the aromatic ring to DDQ, forming a radical cation and the DDQ radical anion. rsc.orgresearchgate.net

Proposed SET Pathway:

Formation of a Charge-Transfer Complex: The benzyl alcohol and DDQ form an initial complex.

Single-Electron Transfer: An electron is transferred from the substrate to DDQ, generating a benzyl alcohol radical cation and a DDQ radical anion (semiquinone). rsc.orgrsc.org

Deprotonation: The radical cation undergoes deprotonation at the benzylic carbon, yielding a benzyl radical.

Second Electron Transfer/Hydrogen Atom Transfer: The benzyl radical can then be oxidized to a carbocation by a second molecule of DDQ or transfer a hydrogen atom to the DDQ radical anion to form the final aldehyde product and the hydroquinone.

The feasibility of an SET mechanism for this compound is influenced by the stability of the potential radical cation intermediate. The methoxy group would help stabilize such an intermediate, making the SET pathway a plausible alternative to direct hydride transfer.

Due to the cost and stoichiometric nature of DDQ, catalytic systems have been developed. rsc.orgresearchgate.net These systems utilize a catalytic amount of DDQ in conjunction with a co-oxidant to regenerate the active quinone species in situ. rsc.org

Common co-oxidants include molecular oxygen (aerobic oxidation), which offers a green and efficient approach. researchgate.net The catalytic cycle generally involves:

Oxidation of the benzyl alcohol by DDQ to the aldehyde, with DDQ being reduced to DDQH₂.

Re-oxidation of DDQH₂ back to DDQ by the stoichiometric co-oxidant.

This aerobic catalytic approach is particularly effective for the selective oxidation of electron-rich benzylic alcohols. rsc.orgresearchgate.net

Table 1: Comparison of DDQ Oxidation Mechanisms for Benzyl Alcohols

| Feature | Hydride Transfer Mechanism | Single-Electron Transfer (SET) Mechanism |

| Initial Step | Formation of a charge-transfer complex. | Formation of a charge-transfer complex. |

| Key Intermediate | Benzylic carbocation-like transition state. | Benzyl alcohol radical cation. rsc.org |

| Rate Determining Step | Hydride abstraction from the α-carbon. cdnsciencepub.com | Initial single-electron transfer. |

| Substrate Preference | Favored by electron-donating groups that stabilize the positive charge buildup. | Favored by electron-rich substrates that can be easily ionized. researchgate.net |

Various transition metal catalysts are effective for the selective oxidation of benzyl alcohols, often using environmentally benign oxidants like molecular oxygen or hydrogen peroxide. gordon.eduresearchgate.net

Palladium (Pd)-based catalysts, often supported on materials like carbon or titania, are highly active and selective for the aerobic oxidation of benzyl alcohol to benzaldehyde (B42025). researchgate.net The mechanism is thought to involve the formation of a palladium-alkoxide intermediate followed by β-hydride elimination to yield the aldehyde and a palladium-hydride species. The palladium catalyst is then regenerated by molecular oxygen. researchgate.net

Another green chemistry approach involves the use of a sodium molybdate (B1676688) catalyst activated by aqueous hydrogen peroxide. gordon.edu This system provides an environmentally safer alternative to traditional heavy-metal oxidants like chromium-based reagents. gordon.edu For a substituted substrate like this compound, these metal-catalyzed methods would be expected to efficiently produce 2,5-Dichloro-3-methoxybenzaldehyde.

Table 2: Examples of Metal-Mediated Oxidation Systems for Benzyl Alcohols

| Catalyst System | Oxidant | Typical Conditions | Advantages |

| Palladium Nanoparticles (Supported) | O₂ (air) | Liquid phase, moderate temperature (e.g., 70-100 °C). researchgate.net | High activity and selectivity, use of a green oxidant. researchgate.net |

| Sodium Molybdate | H₂O₂ | Aqueous solution, reflux. gordon.edu | Environmentally safer than heavy-metal reagents, uses H₂O₂ as solvent and oxidant. gordon.edu |

| Eosin Y (Photocatalyst) | O₂ (air) | Blue LED irradiation, room temperature. organic-chemistry.org | Metal-free, mild conditions, green approach. organic-chemistry.org |

Oxidative Transformations via Quinone Reagents (e.g., DDQ)

Other Relevant Chemical Reactions and Reaction Mechanisms

Beyond oxidation, the hydroxyl group of this compound can undergo other important transformations typical of primary alcohols. A key reaction is its conversion into a benzylic halide, which serves as a versatile intermediate for nucleophilic substitution reactions.

This transformation can be achieved using various halogenating agents. For instance, reaction with thionyl chloride (SOCl₂) or an anhydrous hydrohalide like hydrogen chloride (HCl) can convert the benzyl alcohol into the corresponding 2,5-Dichloro-3-methoxybenzyl chloride. google.com

Reaction Mechanism (with SOCl₂):

The alcohol's oxygen atom attacks the electrophilic sulfur of SOCl₂, displacing a chloride ion.

The displaced chloride ion acts as a base, deprotonating the oxysulfonium ion intermediate.

The resulting chlorosulfite intermediate undergoes an internal nucleophilic substitution (Sₙi mechanism), where the chloride attacks the benzylic carbon, leading to the formation of the benzyl chloride and the gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl).

The resulting 2,5-Dichloro-3-methoxybenzyl chloride is a valuable electrophile for introducing the 2,5-dichloro-3-methoxybenzyl group into various molecules through reactions with nucleophiles such as amines, alkoxides, or cyanide.

Mechanistic Investigations of Biological Interactions and Activity of 2,5 Dichloro 3 Methoxybenzyl Alcohol

Mechanisms of Antimicrobial Action

To understand the antimicrobial action of 2,5-dichloro-3-methoxybenzyl alcohol, research would need to focus on its effects on microbial cells. Generally, the antimicrobial activity of benzyl (B1604629) alcohol and its derivatives is attributed to their ability to disrupt cell membrane integrity. This can lead to the leakage of intracellular components and a collapse of the proton motive force, which is essential for cellular energy production. The presence of chlorine and methoxy (B1213986) groups on the benzene (B151609) ring would be expected to modulate the compound's lipophilicity and electronic properties, thereby influencing its interaction with microbial membranes. However, without specific studies, the precise nature and potency of these interactions for this compound remain speculative.

Molecular Target Identification and Ligand-Binding Dynamics

Identifying the specific molecular targets of this compound would require advanced biochemical and biophysical techniques. Research in this area would aim to pinpoint specific proteins, enzymes, or other macromolecules within microbial cells that the compound binds to. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and molecular docking simulations could be employed. For instance, studies on other antimicrobial agents have identified targets within crucial metabolic pathways or cell wall biosynthesis. The binding dynamics, including affinity and kinetics, would need to be characterized to understand the potency and specificity of the interaction.

Cellular Responses and Biological Pathways Elicited by the Compound

The broader cellular responses to this compound in microorganisms would need to be investigated using systems biology approaches. Techniques such as transcriptomics (to study changes in gene expression) and metabolomics (to study changes in metabolic profiles) would be invaluable. These studies could reveal whether the compound induces stress responses, alters specific signaling pathways, or triggers programmed cell death (apoptosis-like death in bacteria). For example, exposure to an antimicrobial agent can lead to the upregulation of genes involved in stress response, DNA repair, or efflux pumps that attempt to expel the compound from the cell.

Structure Activity Relationship Sar Studies: Modulating Biological Outcomes Through Structural Design

Influence of Halogen Substituent Position and Number on Activity Profiles

The presence of halogen atoms on the phenyl ring is a critical determinant of the biological activity of benzyl (B1604629) alcohol derivatives, often enhancing their antimicrobial properties. Research on a range of substituted benzyl alcohols has demonstrated that both the position and the degree of halogenation are pivotal.

Generally, an increase in the number of chlorine substituents on an aromatic ring leads to a corresponding increase in lipophilicity. This enhanced lipophilicity can facilitate the compound's ability to permeate biological membranes, such as bacterial cell walls, which may lead to improved antimicrobial efficacy. For instance, studies on the antibacterial and antifungal properties of various substituted benzyl alcohols have shown that polychlorinated derivatives are often more potent. One study highlighted that 3,4,5-trichlorobenzyl alcohol was the most active inhibitory compound among those tested, followed by di- and mono-chlorinated analogs like 3,4-dichloro- and 2,4-dichlorobenzyl alcohols. This suggests a positive correlation between the number of chlorine atoms and inhibitory activity.

The specific placement of chlorine atoms also modulates activity. The substitution pattern on 2,5-Dichloro-3-methoxybenzyl alcohol places chlorine atoms at positions that flank the methoxy (B1213986) group and are meta and ortho, respectively, to the hydroxymethyl group. This arrangement influences the electronic environment of the entire molecule. The electron-withdrawing nature of chlorine atoms can impact the reactivity of the benzyl alcohol moiety and its interactions with biological targets. The relative positioning of these halogens can create specific steric and electronic effects that may either enhance or hinder binding to a target site. For example, in a series of hydroxylated polychlorinated biphenyls, a 3,5-dichloro-4-hydroxy substitution pattern was found to confer the highest potency as inhibitors of a particular human sulfotransferase. While this is a different molecular scaffold, it underscores the principle that the precise arrangement of chlorine atoms is crucial for specific biological interactions.

Table 1: Comparison of Activity in Chlorinated Benzyl Alcohols

| Compound | Substitution Pattern | Observed Activity Trend |

|---|---|---|

| Monochlorobenzyl alcohols | Varied single Cl | Generally less active than polychlorinated analogs |

| 2,4-Dichlorobenzyl alcohol | 2,4-di-Cl | High bactericidal activity |

| 3,4-Dichlorobenzyl alcohol | 3,4-di-Cl | High bactericidal activity |

This table illustrates general trends observed in studies of substituted benzyl alcohols and is for comparative purposes.

Role of Methoxy Group in Ligand-Target Interactions

The methoxy group (-OCH₃) at the 3-position of the benzyl ring introduces both electronic and steric features that can significantly affect the molecule's interaction with biological targets. Methoxy groups are common in biologically active molecules and can influence properties such as lipophilicity, metabolic stability, and binding orientation.

Electronically, the methoxy group is an electron-donating group through resonance, which can modulate the electron density of the aromatic ring and influence the acidity of the benzylic hydroxyl group. This alteration in electronic properties can be crucial for the formation of hydrogen bonds or other non-covalent interactions with a biological receptor or enzyme. The position of the methoxy group is also critical. For instance, in the catalytic oxidation of methoxy-substituted benzyl alcohols, the position of the methoxy group on the aromatic ring was found to play a crucial role, influencing the catalytic activity. In this compound, the methoxy group is positioned between two chlorine atoms, which may lead to a complex interplay of electronic effects.

Systematic Modifications of the Benzyl Alcohol Core

The benzyl alcohol core, consisting of the phenyl ring and the hydroxymethyl group (-CH₂OH), is the fundamental scaffold upon which activity is built. Modifications to this core structure are a common strategy in medicinal chemistry to probe SAR.

The hydroxymethyl group is a key functional group, capable of acting as both a hydrogen bond donor and acceptor. This ability is often essential for anchoring a molecule to its biological target. Studies involving the oxidation of the alcohol to an aldehyde or carboxylic acid, or its esterification, typically result in a significant change in biological activity, confirming the importance of the hydroxyl group. For example, in a study on the antiparasitic agent Pulchrol, which contains a benzyl alcohol moiety, esterification of the alcohol functionality led to compounds with the highest potencies and selectivity indices.

Modifications can also involve altering the linker between the phenyl ring and the hydroxyl group, for instance, by extending the alkyl chain. However, for many classes of antimicrobial benzyl alcohols, the direct attachment of the hydroxymethyl group to the ring is a conserved feature, suggesting its importance for the observed activity. The aromatic ring itself serves as a hydrophobic scaffold that can engage in van der Waals or π-stacking interactions within a binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. For substituted benzyl alcohols, QSAR studies have often been employed to understand their toxicological profiles.

These studies typically reveal that the biological activity (e.g., toxicity to various organisms) is a function of one or more physicochemical parameters. Lipophilicity, often represented by the logarithm of the octanol-water partition coefficient (log Kₒw or log P), is frequently a dominant parameter. The toxicity of many benzyl alcohols has been shown to be primarily associated with their hydrophobicity, which governs their ability to partition into cell membranes.

Electronic parameters, such as the Hammett sigma constant (σ), are also important, particularly for modeling mechanisms like polar narcosis. One QSAR study on the toxicity of monoalkylated and monohalogenated benzyl alcohols to Tetrahymena pyriformis found that the correlation with toxicity was significantly improved by including the Hammett constant alongside log Kₒw in the model. This indicates that electronic effects, which are influenced by substituents like chlorine and methoxy groups, play a tangible role in the biological activity.

While a specific QSAR model for this compound is not available, a predictive model could theoretically be constructed using descriptors such as:

log P: To quantify lipophilicity.

Hammett constants (σ): To account for the electronic effects of the 2,5-dichloro and 3-methoxy substituents.

Steric parameters (e.g., Taft steric parameters): To model the spatial influence of the substituents.

Topological indices: To describe molecular size, shape, and branching.

Such a model would be invaluable for predicting the biological activity of related, unsynthesized compounds and for guiding the design of new derivatives with potentially enhanced or more selective activity.

Computational Chemistry and Molecular Modeling for 2,5 Dichloro 3 Methoxybenzyl Alcohol

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule (ligand) and a protein target.

Ligand-protein interaction analysis examines the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the binding of a ligand to a protein's active site. semanticscholar.orgnih.govresearchgate.net The two chlorine atoms on the benzene (B151609) ring of 2,5-Dichloro-3-methoxybenzyl alcohol could potentially form halogen bonds, which are recognized as important interactions in drug design. nih.gov However, without specific docking studies of this compound into a defined protein target, a detailed analysis of its interactions is not possible.

Virtual screening uses docking to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were part of such a library, its docking score would be used to rank its potential as a "hit." Subsequently, lead optimization would involve computational and chemical modifications to improve its binding affinity and other properties. No virtual screening or lead optimization studies specifically featuring this compound were identified.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used in chemistry and physics to predict molecular properties.

DFT calculations can determine the electronic structure of this compound, including the distribution of electron density and the energies of molecular orbitals (e.g., HOMO and LUMO). From these, reactivity descriptors like electronegativity, hardness, and softness can be calculated to predict how the molecule might behave in chemical reactions. While these calculations are feasible, specific results for this compound are not available in the reviewed literature. Studies on similar substituted benzyl (B1604629) alcohols and halogenated phenols have utilized these methods to understand their chemical properties. researchgate.netresearchgate.net

DFT can be used to predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. For related molecules like other substituted phenols, DFT has been successfully used to analyze vibrational spectra. However, specific predicted spectra for this compound are not publicly documented.

Advanced Computational Methodologies for Biological Activity Prediction

No information available.

In Vitro Metabolic Pathways and Biotransformation Research of 2,5 Dichloro 3 Methoxybenzyl Alcohol

Enzymatic Biotransformation in Liver Microsomal Systems

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov These enzymes are central to Phase I metabolism, which typically involves oxidation, reduction, and hydrolysis reactions that introduce or expose functional groups on the parent compound. nih.gov This initial phase prepares the molecule for subsequent Phase II conjugation reactions, rendering it more water-soluble for excretion. nih.gov The investigation of 2,5-dichloro-3-methoxybenzyl alcohol in such systems would aim to elucidate these primary metabolic transformations.

Identification of Metabolites and Metabolic Fate

While direct metabolic studies on this compound are not extensively detailed in the public scientific literature, the metabolic fate of structurally similar compounds, such as other chlorinated and methoxylated benzyl (B1604629) alcohols, can provide predictive insights. For instance, research on 3,5-dichloro-p-anisyl alcohol, a related compound, has shown that a key initial biotransformation step is the demethylation of the methoxy (B1213986) group. nih.gov This process yields a hydroxybenzyl alcohol derivative. nih.gov Subsequent oxidation of the benzyl alcohol group can lead to the formation of the corresponding benzoic acid. nih.gov

Another potential metabolic pathway for aromatic compounds is hydroxylation of the aromatic ring itself. This reaction, also catalyzed by cytochrome P450 enzymes, introduces a hydroxyl group onto the benzene (B151609) ring, further increasing the compound's polarity. The specific position of hydroxylation is influenced by the directing effects of the existing substituents (chloro and methoxy groups) on the aromatic ring.

Therefore, the theoretical primary metabolites of this compound in a liver microsomal system could include:

2,5-dichloro-3-hydroxybenzyl alcohol (via O-demethylation)

2,5-dichloro-3-methoxybenzoic acid (via oxidation of the alcohol group)

Hydroxylated derivatives of the parent compound on the aromatic ring.

The metabolic fate of these initial products would likely involve further conjugation (Phase II metabolism), which is not typically observed in detail in simple microsomal systems without the addition of necessary cofactors and cytosolic enzymes. researchgate.net

Table 1: Predicted Phase I Metabolites of this compound in Liver Microsomes

| Metabolite Name | Metabolic Reaction |

| 2,5-dichloro-3-hydroxybenzyl alcohol | O-demethylation |

| 2,5-dichloro-3-methoxybenzoic acid | Oxidation |

| Hydroxylated this compound | Aromatic Hydroxylation |

This table is based on predicted pathways from structurally similar compounds.

Involvement of Cytochrome P450 Enzymes and Other Biotransforming Enzymes

The cytochrome P450 (CYP) enzyme superfamily is the primary catalyst for the oxidative metabolism of a vast array of xenobiotics. mdpi.com Within this superfamily, a small number of isozymes, including those in the CYP1, CYP2, and CYP3 families, are responsible for the metabolism of the majority of drugs and other foreign compounds. nih.gov

The specific CYP isoforms involved in the metabolism of this compound would need to be determined experimentally using recombinant human CYP enzymes or specific chemical inhibitors in liver microsome incubations. For example, studies on other xenobiotics have successfully identified the roles of specific enzymes like CYP2C19 in the metabolism of alcohol moieties. rsc.org Given the structure of this compound, it is plausible that isoforms such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are known for their broad substrate specificity, could be involved in its biotransformation. nih.gov

Beyond the CYP enzymes, other biotransforming enzymes present in liver preparations could also play a role. For instance, alcohol dehydrogenases and aldehyde dehydrogenases, found in the cytosolic fraction of liver cells, could be involved in the oxidation of the benzyl alcohol group to the corresponding benzoic acid. researchgate.net However, in a standard microsomal preparation, the contribution of these cytosolic enzymes would be minimal unless the S9 fraction (which contains both microsomes and cytosol) is used. researchgate.net

Comparative In Vitro Metabolism Across Species

Significant differences can exist in the expression and activity of drug-metabolizing enzymes across different species. nih.gov These variations can lead to different metabolite profiles and rates of metabolism, which has important implications for the extrapolation of toxicological data from laboratory animals to humans. nih.goveuropa.eu

Comparative in vitro metabolism studies typically involve incubating the compound of interest with liver microsomes from various species, such as rat, mouse, dog, monkey, and human. researchgate.net The patterns and rates of metabolite formation are then compared. For example, studies on other classes of compounds have shown that while the primary sites of metabolism may be conserved, the relative amounts of different metabolites can vary considerably. nih.gov This variability is often attributed to differences in the substrate specificities of the orthologous cytochrome P450 enzymes. nih.gov

In the context of this compound, a comparative in vitro study would reveal whether the predicted metabolic pathways, such as O-demethylation and oxidation, occur universally across species and if there are any species-specific metabolites. This information is critical for selecting the most appropriate animal model for further toxicological and pharmacokinetic studies, ensuring that the chosen model produces a metabolite profile that is as close as possible to that observed in humans. europa.eu

Advanced Analytical Methodologies for the Characterization and Quantification of 2,5 Dichloro 3 Methoxybenzyl Alcohol

Spectroscopic Characterization

Spectroscopic methods are indispensable for elucidating the molecular architecture of 2,5-Dichloro-3-methoxybenzyl alcohol. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationship of atoms. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm the arrangement of protons and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. Based on the structure of this compound, the following proton signals are predicted:

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically 6.5-8.0 ppm). These protons are on the benzene (B151609) ring and will appear as doublets due to coupling with each other.

Methylene (B1212753) Protons (-CH₂-): The two protons of the benzyl (B1604629) alcohol's methylene group are chemically equivalent and will likely appear as a singlet or a doublet if coupled to the hydroxyl proton.

Hydroxyl Proton (-OH): The alcohol proton gives a signal that can vary in chemical shift and may be broad. Its position is dependent on concentration, solvent, and temperature.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, eight distinct signals are anticipated, corresponding to each of the unique carbon atoms in the structure. The chemical shifts are influenced by the electronegativity of the attached chlorine and oxygen atoms.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Type | Signal | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

| ¹H NMR | Aromatic H | ~7.0-7.4 | Doublet | C4-H |

| Aromatic H | ~6.8-7.2 | Doublet | C6-H | |

| Methylene H | ~4.5-4.8 | Singlet/Doublet | -CH₂OH | |

| Methoxy H | ~3.8-4.0 | Singlet | -OCH₃ | |

| Hydroxyl H | Variable | Singlet (broad) | -OH | |

| ¹³C NMR | Aromatic C | ~155 | Singlet | C3-OCH₃ |

| Aromatic C | ~140 | Singlet | C1-CH₂OH | |

| Aromatic C | ~132 | Singlet | C5-Cl | |

| Aromatic C | ~128 | Singlet | C2-Cl | |

| Aromatic C | ~125 | Singlet | C6 | |

| Aromatic C | ~115 | Singlet | C4 | |

| Methylene C | ~60-65 | Singlet | -CH₂OH | |

| Methoxy C | ~55-60 | Singlet | -OCH₃ |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and its modern variant, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. This is achieved by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The key functional groups in this compound that can be identified include:

O-H Stretch: A strong and broad absorption band characteristic of the alcohol group, typically appearing in the region of 3200-3600 cm⁻¹. The broadening is due to intermolecular hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups appears just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring stretching vibrations result in one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretches: Two distinct C-O stretching bands are expected: one for the alcohol (C-OH) around 1000-1260 cm⁻¹ and one for the aryl ether (Ar-OCH₃) in a similar region.

C-Cl Stretches: The carbon-chlorine stretching vibrations typically give rise to strong absorptions in the fingerprint region, between 600 and 800 cm⁻¹.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching | Alcohol | 3200-3600 | Strong, Broad |

| C-H Stretching | Aromatic | 3010-3100 | Medium |

| C-H Stretching | Aliphatic (-CH₂, -CH₃) | 2850-2970 | Medium |

| C=C Stretching | Aromatic Ring | 1450-1600 | Medium-Weak |

| C-O Stretching | Alcohol (C-OH) | 1000-1260 | Strong |

| C-O Stretching | Ether (Ar-O) | 1000-1260 | Strong |

| C-Cl Stretching | Aryl Halide | 600-800 | Strong |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition and molecular weight of a compound with extremely high accuracy. It allows for the unambiguous confirmation of the molecular formula.

For this compound (C₈H₈Cl₂O₂), HRMS can measure the mass of the molecular ion to within a few parts per million, distinguishing it from other compounds with the same nominal mass. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak ([M]⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic pattern of peaks will be observed:

[M]⁺: The peak corresponding to the molecule with two ³⁵Cl isotopes.

[M+2]⁺: The peak for the molecule containing one ³⁵Cl and one ³⁷Cl isotope.

[M+4]⁺: The peak for the molecule with two ³⁷Cl isotopes. The relative intensities of these peaks are expected to be in an approximate ratio of 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

Furthermore, analysis of the fragmentation patterns provides structural information. Common fragmentation pathways for benzyl alcohols include the loss of water, formaldehyde, or the entire hydroxymethyl group, as well as cleavage of the methoxy group.

Table 3: Predicted HRMS Data for this compound

| Ion | Predicted m/z (for ³⁵Cl) | Description |

| [C₈H₈³⁵Cl₂O₂]⁺ | 205.9898 | Molecular Ion ([M]⁺) |

| [C₈H₈³⁵Cl³⁷ClO₂]⁺ | 207.9868 | Isotopic Ion ([M+2]⁺) |

| [C₈H₈³⁷Cl₂O₂]⁺ | 209.9839 | Isotopic Ion ([M+4]⁺) |

| [C₇H₅Cl₂O]⁺ | 174.9768 | Fragment from loss of CH₂OH |

| [C₈H₅Cl₂O]⁺ | 202.9663 | Fragment from loss of H and H₂ |

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is highly effective for assessing the purity of volatile and thermally stable compounds.

For the analysis of this compound, a sample is injected into the GC, where it is vaporized and travels through a capillary column. The compound is separated from any impurities based on its boiling point and interactions with the column's stationary phase. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic identifier under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, which generates a mass spectrum that can be compared to a library for positive identification, confirming the structure through its unique fragmentation pattern. To improve peak shape and prevent thermal degradation, the alcohol functional group may be derivatized (e.g., via silylation) prior to analysis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.

A typical HPLC method for this compound would involve a reversed-phase setup.

Stationary Phase: A nonpolar column, such as a C18 (octadecylsilyl) column, is commonly used.

Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. A gradient elution, where the solvent composition is changed over time, can be employed to achieve optimal separation from impurities.

Detection: A UV-Vis detector is highly effective, as the aromatic ring of the compound absorbs ultraviolet light at a characteristic wavelength (e.g., around 280 nm).

For quantitative analysis, a series of standard solutions of known concentrations of pure this compound are analyzed to create a calibration curve. By comparing the peak area of an unknown sample to this curve, its exact concentration can be determined with high precision and accuracy.

Electrochemical Analytical Techniques (e.g., Cyclic Voltammetry)

Electrochemical analytical techniques are powerful methods for studying redox-active molecules by examining the relationship between electrical potential and the resulting current. aithor.com Cyclic voltammetry (CV), in particular, is a widely used electroanalytical technique to investigate the electrochemical properties of organic compounds, including substituted benzyl alcohols. wikipedia.orgchesci.com It can provide valuable information on oxidation and reduction potentials, the stability of reaction products, and the kinetics of electron transfer processes. wikipedia.org

While a comprehensive search of scientific literature reveals no specific studies focused on the electrochemical analysis of this compound, the principles of cyclic voltammetry can be applied to predict its likely electrochemical behavior based on the analysis of similar aromatic alcohol compounds. abechem.comrsc.org

Principles of Analysis

The electrochemical characterization of this compound would primarily focus on the oxidation of its benzylic alcohol functional group (-CH₂OH). rsc.org In a typical cyclic voltammetry experiment, a solution of the compound in a suitable solvent with a supporting electrolyte is placed in a three-electrode electrochemical cell. ossila.com The potential of the working electrode is swept linearly to a set value and then reversed. wikipedia.org

The expected electrochemical reaction would be the oxidation of the alcohol to the corresponding aldehyde, 2,5-dichloro-3-methoxybenzaldehyde, through the transfer of electrons at the electrode surface. mdpi.com A cyclic voltammogram—a plot of current versus potential—would be recorded. For an irreversible or quasi-reversible process, which is common for the oxidation of benzyl alcohols, the voltammogram would typically show an anodic peak during the forward scan, corresponding to the oxidation of the alcohol. abechem.comresearchgate.net

Key parameters that would be determined from such an analysis include:

Anodic Peak Potential (Epa): The potential at which the oxidation peak current is observed. This value provides insight into the energy required to remove electrons from the molecule and is influenced by the electron-donating or electron-withdrawing nature of the substituents on the aromatic ring.

Peak Current (Ipa): The magnitude of the current at the oxidation peak. Under controlled conditions, the peak current is proportional to the concentration of the analyte, forming the basis for quantitative analysis.

Reaction Reversibility: By examining the reverse scan for a corresponding reduction peak, the stability of the oxidized product (the aldehyde) can be assessed. For many benzyl alcohol oxidations, the process is irreversible, meaning no reduction peak is observed. abechem.com

Hypothetical Research Findings

In a hypothetical study, researchers would investigate how experimental variables affect the electrochemical response. This would involve varying the solvent, pH, and the scan rate of the potential sweep. chesci.com The relationship between the peak current and the scan rate can be used to determine whether the process is controlled by diffusion of the analyte to the electrode or by adsorption onto the electrode surface. chesci.com

The electron-withdrawing nature of the two chlorine atoms on the benzene ring of this compound would be expected to make the oxidation more difficult compared to unsubstituted benzyl alcohol. This would likely result in a higher (more positive) anodic peak potential. Conversely, the methoxy group, being an electron-donating group, would have an opposing effect. The precise oxidation potential would be a result of the combined electronic effects of these substituents.

Data Tables

Future Research Directions and Unexplored Avenues in 2,5 Dichloro 3 Methoxybenzyl Alcohol Research

Innovations in Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on the synthesis of 2,5-Dichloro-3-methoxybenzyl alcohol should prioritize green chemistry principles to minimize waste, reduce energy consumption, and avoid hazardous reagents.

Key areas for innovation include:

Biocatalysis: The use of enzymes offers a highly selective and sustainable alternative to traditional chemical synthesis. astrazeneca.com Research could focus on harnessing halogenating enzymes (haloperoxidases) or dioxygenases for the specific chlorination and hydroxymethylation of aromatic precursors. nih.govnih.gov Biocatalytic methods can operate under mild conditions and often eliminate the need for protecting groups, thereby streamlining the synthetic process. astrazeneca.comacs.org

Flow Chemistry: Continuous flow microreactor systems present a safer, more efficient, and scalable method for synthesis compared to traditional batch processing. researchgate.nettubitak.gov.tr Future studies could develop a continuous flow process for the synthesis of this compound, allowing for precise control over reaction parameters, reduced reaction times, and improved yields. researchgate.net

Photocatalysis and Electrosynthesis: Visible-light photocatalysis and electro-organic synthesis are emerging as powerful tools for green chemistry. organic-chemistry.orgyoutube.com These methods can enable C-H activation and functionalization under ambient conditions, potentially allowing for the direct and selective synthesis of substituted benzyl (B1604629) alcohols from readily available starting materials. acs.org

Eco-Friendly Catalysts and Solvents: Investigation into catalysts based on earth-abundant and non-toxic metals, such as iron, is a promising avenue. acs.orgresearchgate.net Combining these catalysts with green and recyclable solvents, like propylene (B89431) carbonate, can significantly reduce the environmental footprint of the synthesis. acs.orgresearchgate.net

| Methodology | Potential Advantages | Relevant Research Areas |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, biodegradable catalysts. astrazeneca.com | Screening for novel haloperoxidases, enzyme engineering for substrate specificity, development of multi-enzyme cascade reactions. nih.gov |

| Flow Chemistry | Enhanced safety and scalability, precise process control, improved yield and purity, reduced reaction times. researchgate.nettubitak.gov.tr | Optimization of reactor design, integration of in-line purification, development of multi-step continuous syntheses. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions, access to unique reaction pathways. organic-chemistry.org | Development of novel photocatalysts, exploration of decarboxylative hydroxylation from corresponding acids. |

| Green Catalysis | Use of cheap, non-toxic, and abundant metals (e.g., iron), recyclable solvents, high atom economy. acs.org | Catalyst design and optimization, solvent screening for recyclability and efficiency. researchgate.net |

Discovery of Novel Biological Targets and Therapeutic Applications

While the specific biological activities of this compound are not extensively documented, its structure suggests potential for interaction with various biological systems. Future research should aim to identify novel molecular targets and explore its therapeutic potential.

Promising research directions include:

Antioxidant and Anti-inflammatory Pathways: Substituted benzyl alcohols have been noted for their antioxidant properties. nih.gov A recent study on 3,5-Dihydroxy-4-methoxybenzyl alcohol demonstrated its anti-aging effects in the brain through the Nrf2-Keap1 antioxidant pathway. nih.gov Future investigations could explore whether this compound modulates similar pathways, which are implicated in neurodegenerative diseases, aging, and chronic inflammation.

Receptor Modulation: The benzyl alcohol moiety is a scaffold found in various biologically active molecules, including receptor modulators. acs.org High-throughput screening of this compound against a broad panel of receptors, ion channels, and enzymes could uncover novel biological targets. For instance, its potential as a biased agonist or antagonist for G-protein coupled receptors (GPCRs) could be explored for applications in metabolic or neurological disorders.

Antiparasitic and Antimicrobial Activity: Benzyl alcohol itself is an approved topical treatment for head lice, acting by asphyxiating the parasites. drugbank.com The addition of dichloro- and methoxy-substituents could modulate its physicochemical properties and enhance its potency or broaden its spectrum of activity against other parasites or microbial pathogens.

Enzyme Inhibition: The specific substitution pattern on the aromatic ring could facilitate binding to the active sites of various enzymes. Future studies could investigate its potential as an inhibitor for enzymes involved in disease pathology, such as kinases, proteases, or metabolic enzymes.

| Research Avenue | Rationale | Potential Therapeutic Areas |

| Nrf2-Keap1 Pathway Modulation | Structural similarity to other antioxidant benzyl alcohols. nih.gov | Neurodegenerative diseases, inflammatory disorders, aging-related conditions. |

| GPCR Screening | Benzyl alcohol scaffold is common in bioactive molecules. acs.org | Central nervous system disorders, metabolic diseases, cardiovascular conditions. |

| Antiparasitic/Antimicrobial Screening | Known antiparasitic activity of the parent benzyl alcohol. drugbank.com | Topical treatments for parasitic infestations, novel antimicrobial agents. |

| Enzyme Inhibition Assays | Halogen and methoxy (B1213986) groups can influence binding affinity and selectivity. | Oncology, infectious diseases, metabolic disorders. |

Integration of Omics Technologies in Mechanistic Studies

To fully understand the biological effects of this compound, a systems-level approach is necessary. Omics technologies (proteomics, metabolomics, transcriptomics) can provide an unbiased, comprehensive view of the cellular and physiological responses to the compound, helping to elucidate its mechanism of action and identify biomarkers of exposure or effect.

Future research should incorporate:

Proteomics: Quantitative proteomics can identify proteins that are differentially expressed or post-translationally modified in response to treatment with the compound. nih.gov This can reveal the specific cellular pathways being modulated. Spatial proteomics could further pinpoint these changes within specific tissues or cellular compartments, as demonstrated in studies of alcohol-induced tissue damage. nih.gov

Metabolomics: By analyzing the global profile of small-molecule metabolites, metabolomics can uncover alterations in metabolic pathways. This could reveal how this compound is metabolized and what downstream metabolic consequences its presence has on the cell or organism.

Transcriptomics: DNA microarrays or RNA-sequencing can be used to profile changes in gene expression following exposure to the compound. This approach can help identify the primary molecular initiating events and the gene regulatory networks that are perturbed.

Integrated Multi-Omics Analysis: The true power of these technologies lies in their integration. A multi-omics approach, combining data from proteomics, metabolomics, and transcriptomics, can provide a holistic understanding of the compound's biological impact, from gene transcription to protein function and metabolic output.

Development of Advanced Analytical Platforms

Robust and sensitive analytical methods are crucial for the characterization, quantification, and study of this compound in various matrices, from synthetic reaction mixtures to biological samples.

Future developments should focus on:

Hyphenated Chromatographic Techniques: The complexity of biological and environmental samples necessitates powerful separation and detection methods. nih.gov Advanced hyphenated techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-nuclear magnetic resonance spectroscopy (LC-NMR) will be essential. researchgate.netiosrjournals.org Developing validated methods using tandem mass spectrometry (MS/MS) would offer the high sensitivity and selectivity needed for pharmacokinetic and metabolism studies. iosrjournals.org

High-Resolution Mass Spectrometry (HRMS): Techniques such as time-of-flight (TOF) and Orbitrap mass spectrometry can provide highly accurate mass measurements, which are invaluable for identifying unknown metabolites and degradation products of this compound. nih.gov

Advanced Spectroscopic Methods: A comprehensive spectroscopic characterization is fundamental. This includes techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to provide vibrational fingerprints of the molecule, and X-ray photoelectron spectroscopy (XPS) for surface chemical analysis where relevant. unizar-csic.es These methods are crucial for quality control and for studying interactions with other materials.

| Analytical Platform | Application in Future Research | Key Advantages |

| GC-MS/MS | Quantification in synthetic mixtures, detection of volatile metabolites. | High sensitivity, excellent for volatile/semi-volatile compounds, structural information. scholarsresearchlibrary.com |

| LC-HRMS (TOF, Orbitrap) | Pharmacokinetic studies, metabolite identification in biological fluids, purity analysis. | High mass accuracy, identification of unknown compounds, suitable for non-volatile polar compounds. nih.gov |

| LC-NMR | Unambiguous structure elucidation of novel metabolites or synthetic byproducts. | Provides detailed structural information without need for reference standards. iosrjournals.org |

| Raman/FTIR Spectroscopy | Quality control, raw material identification, studying molecular interactions. | Provides a characteristic molecular fingerprint, non-destructive. unizar-csic.es |

Q & A

Basic: What are the common synthetic routes for 2,5-Dichloro-3-methoxybenzyl alcohol, and how can reaction conditions be optimized?

Methodological Answer:

A typical synthesis involves halogenation and methoxylation of benzyl alcohol derivatives. For example, starting with a substituted benzoic acid (e.g., 2,5-dichloro-3-methoxybenzoic acid), reduction using NaBH₄ or LiAlH₄ in anhydrous THF can yield the target alcohol. Alternatively, nucleophilic substitution of a pre-halogenated benzyl chloride with methoxide ions under inert conditions (N₂ atmosphere) may be employed. Reaction optimization includes:

- Catalyst Selection: Use of H₂SO₄ as a catalyst in methanol for ester intermediates, followed by hydrolysis (as in analogous syntheses) .

- Purification: Recrystallization from ethanol or ethyl acetate to remove unreacted starting materials .

- Yield Improvement: Monitoring reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and adjusting stoichiometry (1.2–1.5 eq. of reducing agents).

Advanced: How can crystallographic data of this compound be refined using SHELX programs, and what challenges arise from its substituents?

Methodological Answer:

SHELXL is widely used for small-molecule refinement. Challenges include:

- Disorder Handling: The methoxy (-OCH₃) and chloro groups may exhibit positional disorder. Use PART instructions in SHELXL to model alternative conformations .

- Hydrogen Bonding: The hydroxyl group forms intermolecular H-bonds; restrain O–H distances (DFIX) and refine thermal parameters anisotropically.

- Data Collection: High-resolution (<1.0 Å) X-ray data is critical to resolve Cl and O electron density overlap. For twinned crystals, SHELXD can deconvolute diffraction patterns .

Basic: What chromatographic methods are suitable for quantifying this compound in complex mixtures?

Methodological Answer:

- GC-MS: Use a DB-5MS column (30 m × 0.25 mm, 0.25 µm), splitless injection at 250°C, and a temperature gradient (50°C to 280°C at 10°C/min). Detect using SIM mode for m/z 177 (Cl isotopic pattern) .

- HPLC: C18 column (5 µm, 4.6 × 150 mm), mobile phase: acetonitrile/water (70:30) with 0.1% formic acid. Retention time ~8.2 min at 1.0 mL/min .

- Sample Prep: Solid-phase extraction (SPE) with Oasis HLB cartridges (60 mg, 3 cc), preconditioned with methanol and water. Elute with 2 mL methanol .

Advanced: How do steric and electronic effects of the 2,5-dichloro and 3-methoxy substituents influence the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Steric Effects: The 2,5-dichloro groups create steric hindrance, reducing accessibility to the benzylic -OH. Use bulky bases (e.g., LDA) to deprotonate selectively.

- Electronic Effects: Methoxy at C3 is electron-donating (+M effect), activating the ring toward electrophilic substitution at C4. For SNAr reactions, Cl at C2/C5 acts as a leaving group under Pd-catalyzed cross-coupling conditions.

- Kinetic Studies: Monitor reaction rates via NMR (e.g., ¹H NMR in DMSO-d₆) to compare substituent effects. DFT calculations (B3LYP/6-31G*) can predict charge distribution .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J=8.4 Hz, 1H, Ar-H), 6.90 (d, J=2.4 Hz, 1H, Ar-H), 4.65 (s, 2H, -CH₂OH), 3.85 (s, 3H, -OCH₃).

- IR (ATR): 3250 cm⁻¹ (O-H stretch), 1260 cm⁻¹ (C-O methoxy), 750 cm⁻¹ (C-Cl).

- HRMS (ESI+): m/z calc. for C₈H₇Cl₂O₂ [M+H]⁺: 220.9804; found: 220.9801 .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points) for this compound?

Methodological Answer:

- Purity Assessment: Use DSC (Differential Scanning Calorimetry) to determine melting point ranges. Compare with HPLC purity (>98%) .

- Contradictions: If literature reports mp 79–82°C but experimental data shows 85–87°C, verify crystallinity (PXRD) and hydrate formation (TGA).

- Interlab Validation: Share samples with independent labs for cross-testing using standardized protocols (e.g., USP methods) .

Advanced: What supramolecular interactions dominate the crystal packing of this compound?

Methodological Answer:

- H-Bonding: The hydroxyl group forms O–H···O bonds with methoxy oxygen atoms of adjacent molecules (d = 2.85 Å, θ = 165°).

- Halogen Bonds: Cl atoms engage in Type-II Cl···Cl interactions (3.3 Å) and Cl···O contacts (3.1 Å) .

- π-Stacking: Offset face-to-face π-π interactions between aromatic rings (centroid distance 4.5 Å). Use Mercury software to visualize Hirshfeld surfaces .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- PPE: Nitrile gloves, goggles, and N95 masks to avoid inhalation of crystalline dust .

- Storage: In amber glass vials under N₂ at –20°C to prevent oxidation.

- Spill Management: Neutralize with 10% NaHCO₃, then absorb with vermiculite. Dispose as halogenated waste .

Advanced: How can computational chemistry predict the biological activity of this compound?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to simulate binding to cytochrome P450 enzymes (PDB: 1TQN). The methoxy group shows affinity for hydrophobic pockets (ΔG ≈ –8.2 kcal/mol).

- QSAR Models: Train models with ClogP and polar surface area (PSA) descriptors to predict antimicrobial activity. Validate with MIC assays against S. aureus .

Advanced: What mechanistic insights can be gained from studying the electrochemical oxidation of this compound?

Methodological Answer:

- Cyclic Voltammetry: In 0.1 M TBAP/ACN, observe an irreversible oxidation peak at +1.2 V (vs. Ag/AgCl), corresponding to -OH → ketone conversion. Use NHPI (20 mol%) as a mediator to enhance efficiency .

- Product Analysis: LC-MS identifies 2,5-dichloro-3-methoxybenzaldehyde (m/z 204.96) as the primary oxidation product.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products